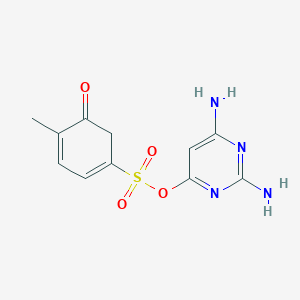![molecular formula C23H21N3O2 B13357252 N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13357252.png)
N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 4-methoxybenzaldehyde with 2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzylidene)-2-phenylimidazo[1,2-a]pyridin-3-amine
- N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(4-methoxybenzylidene)-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both methoxy and methyl groups, which may influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct properties compared to similar compounds.
Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C23H21N3O2/c1-16-5-4-6-21-25-22(18-9-13-20(28-3)14-10-18)23(26(16)21)24-15-17-7-11-19(27-2)12-8-17/h4-15H,1-3H3/b24-15+ |
InChI Key |
SOPQCXIVOJQKAS-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=CC2=NC(=C(N12)/N=C/C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)N=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357184.png)
![4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13357187.png)
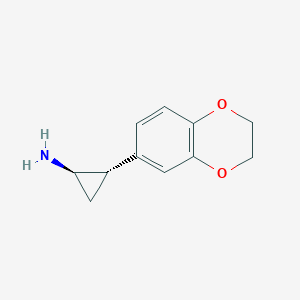
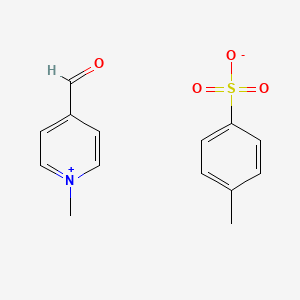
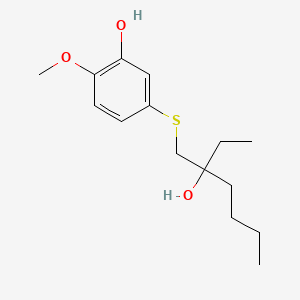
![methyl 5-(3-fluorophenyl)-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B13357206.png)
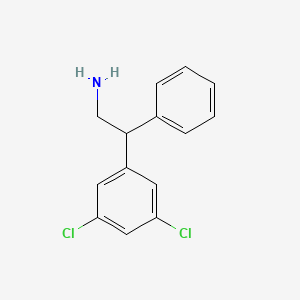
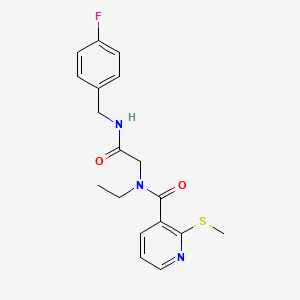
![(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13357228.png)
